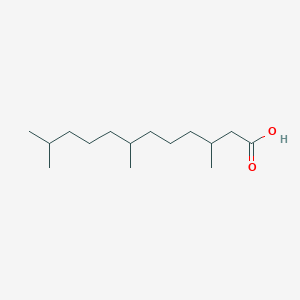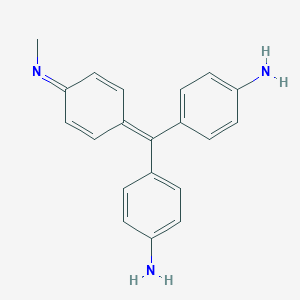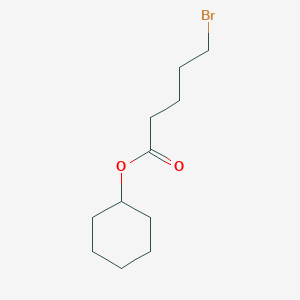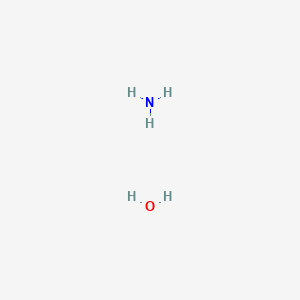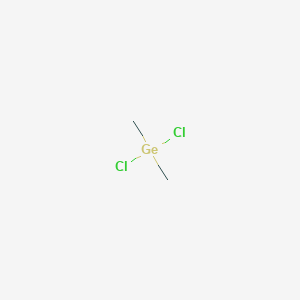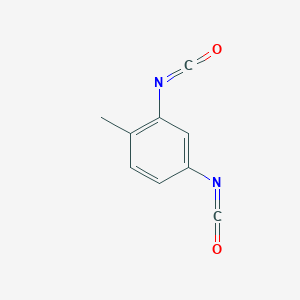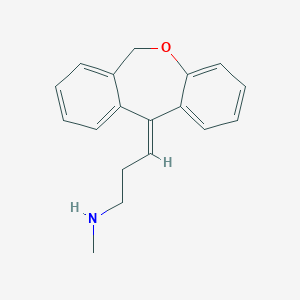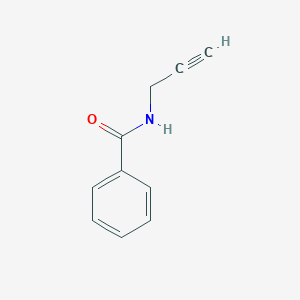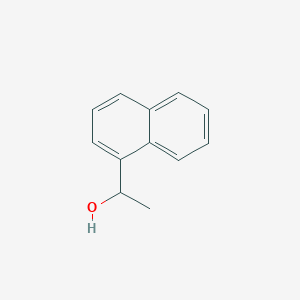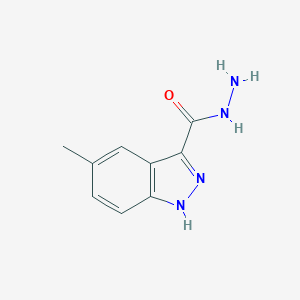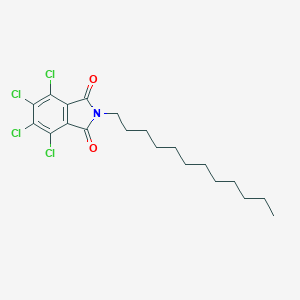
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- (hereafter referred to as TDCPP) is a chemical compound that belongs to the family of organochlorine compounds. It is used as a flame retardant in various consumer products, such as furniture, electronics, and building materials. TDCPP has been identified as a potential endocrine disruptor, and there is growing concern about its impact on human health and the environment.
Mechanism Of Action
TDCPP acts as an antagonist to the thyroid hormone receptor, which is responsible for regulating the body's metabolism. By blocking the thyroid hormone receptor, TDCPP can disrupt the normal functioning of the thyroid gland, leading to a range of health problems.
Biochemical And Physiological Effects
TDCPP has been shown to have a range of biochemical and physiological effects. It can interfere with the production of estrogen and testosterone, leading to reproductive problems. TDCPP can also cause oxidative stress, which can damage cells and tissues. Additionally, TDCPP has been shown to have carcinogenic effects, increasing the risk of cancer.
Advantages And Limitations For Lab Experiments
TDCPP is commonly used in laboratory experiments to study its effects on human health and the environment. One advantage of using TDCPP is that it is readily available and relatively inexpensive. However, there are also limitations to using TDCPP in experiments. For example, TDCPP is highly toxic, and its effects can be difficult to interpret due to its complex mechanism of action.
Future Directions
There are several future directions for research on TDCPP. One area of focus is the development of alternative flame retardants that are safer and more environmentally friendly. Another area of research is the identification of the long-term health effects of TDCPP exposure, particularly in vulnerable populations such as children and pregnant women. Additionally, there is a need for further research on the mechanisms of TDCPP toxicity and the development of effective treatments for TDCPP-related health problems.
Conclusion:
In conclusion, TDCPP is a chemical compound that is commonly used as a flame retardant in consumer products. However, there is growing concern about its potential health effects, particularly its impact on the endocrine system. TDCPP has been extensively studied in scientific research, and there are several future directions for further research on this compound. It is important to continue to study TDCPP and other organochlorine compounds to ensure the safety of consumer products and protect human health and the environment.
Synthesis Methods
TDCPP can be synthesized by reacting 2-amino-5,6,7,8-tetrachloro-1,3-dioxoisoindoline with dodecyl alcohol in the presence of a catalyst. This reaction results in the formation of TDCPP, which is then purified by recrystallization.
Scientific Research Applications
TDCPP has been extensively studied for its potential health effects. Several studies have shown that TDCPP can disrupt the endocrine system by interfering with the production, release, transport, and metabolism of hormones. TDCPP has also been shown to have neurotoxic effects, causing damage to the nervous system.
properties
CAS RN |
1571-20-6 |
|---|---|
Product Name |
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- |
Molecular Formula |
C20H25Cl4NO2 |
Molecular Weight |
453.2 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-dodecylisoindole-1,3-dione |
InChI |
InChI=1S/C20H25Cl4NO2/c1-2-3-4-5-6-7-8-9-10-11-12-25-19(26)13-14(20(25)27)16(22)18(24)17(23)15(13)21/h2-12H2,1H3 |
InChI Key |
PVGSRFBCZFJQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Other CAS RN |
1571-20-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



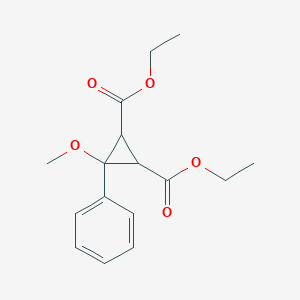
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
